molecular formula C25H20N2O5S B281309 Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate

Numéro de catalogue B281309
Poids moléculaire: 460.5 g/mol
Clé InChI: HAVDPEBVCBLTHU-QYQHSDTDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate, also known as EONB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth, inflammation, and angiogenesis. Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. It also inhibits the expression of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, and the activation of NF-κB signaling pathway. Furthermore, Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to inhibit the proliferation and migration of endothelial cells, which are involved in the formation of new blood vessels.
Biochemical and physiological effects:
Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to inhibit the formation of new blood vessels in the eye, which is a key process in the development of ocular neovascularization.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has several advantages as a potential therapeutic agent, including its low toxicity, high stability, and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and its relatively low potency compared to other anti-cancer agents.

Orientations Futures

Future research on Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties, and to evaluate its efficacy in combination with other anti-cancer agents. Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate also has potential applications in other areas, such as the treatment of inflammatory diseases and ocular neovascularization, which warrant further investigation.
Conclusion:
In conclusion, Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate is a synthetic compound that has shown promising anti-tumor, anti-inflammatory, and anti-angiogenic properties in various studies. Its mechanism of action is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth, inflammation, and angiogenesis. Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has several advantages as a potential therapeutic agent, but also has some limitations. Further research is needed to fully understand its therapeutic potential and to optimize its pharmacokinetic and pharmacodynamic properties.

Méthodes De Synthèse

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 2-naphthylamine with phthalic anhydride, followed by the reaction of the resulting intermediate with phenylsulfonylisocyanate and ethyl chloroformate. The final product is obtained through purification and recrystallization processes.

Applications De Recherche Scientifique

Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties in various in vitro and in vivo studies. It has been investigated as a potential therapeutic agent for the treatment of cancer, inflammatory diseases, and ocular neovascularization.

Propriétés

Formule moléculaire

C25H20N2O5S

Poids moléculaire

460.5 g/mol

Nom IUPAC

ethyl 4-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C25H20N2O5S/c1-2-32-25(29)17-12-14-18(15-13-17)26-23-16-22(20-10-6-7-11-21(20)24(23)28)27-33(30,31)19-8-4-3-5-9-19/h3-16,26H,2H2,1H3/b27-22-

Clé InChI

HAVDPEBVCBLTHU-QYQHSDTDSA-N

SMILES isomérique

CCOC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4C2=O

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

SMILES canonique

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.